PI3Kα Inhibitory Potency
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine exhibits high binding affinity to the PI3Kα isoform, with a reported Ki value of 1 nM in a fluorescence polarization assay using PIP3 as substrate after 30 minutes [1]. This sub-nanomolar affinity distinguishes it from many broader-spectrum PI3K inhibitors and positions it as a valuable tool compound for probing PI3Kα-dependent signaling. In contrast, the well-characterized pan-PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms with an IC50 of approximately 37 nM .
| Evidence Dimension | Binding affinity to PI3Kα |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | ZSTK474 (pan-PI3K inhibitor): IC50 ≈ 37 nM against PI3K isoforms |
| Quantified Difference | Approximately 37-fold higher affinity (Ki vs. IC50 comparison; note different assay endpoints) |
| Conditions | Fluorescence polarization assay using PIP3 as substrate, 30 min incubation |
Why This Matters
This high affinity enables robust target engagement at lower compound concentrations, potentially reducing off-target effects and improving signal-to-noise in cellular assays.
- [1] BindingDB. Entry BDBM50347087 (CHEMBL1796273). Ki: 1 nM for PI3Kalpha. View Source
